molecular formula C22H21ClN6O4S B2744219 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide CAS No. 1242930-98-8

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide

カタログ番号: B2744219
CAS番号: 1242930-98-8
分子量: 500.96
InChIキー: XCCCNYXGQQIXOM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex heterocyclic molecule featuring:

  • A pyrazole core substituted with an amino group, a methylthio (-SMe) group, and a 1,2,4-oxadiazole ring.
  • The 1,2,4-oxadiazole moiety is linked to a 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents.

Its structural complexity highlights its utility in medicinal chemistry as a scaffold for further derivatization .

特性

IUPAC Name

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4S/c1-31-15-9-4-12(10-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-7-5-13(23)6-8-14/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCCNYXGQQIXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=C(C=C4)Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C18H19ClN6O2S\text{C}_{18}\text{H}_{19}\text{Cl}\text{N}_6\text{O}_2\text{S}

This structure includes multiple functional groups that contribute to its biological activity, including an oxadiazole ring and a pyrazole moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring oxadiazole and pyrazole structures. These compounds often exhibit cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • HCT-116 (colon cancer)
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation through caspase activation.
    • Alterations in mitochondrial membrane potential and phosphatidylserine translocation were observed, indicating apoptotic processes .

Inhibition of COX Enzymes

Compounds structurally related to the target compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and cancer progression.

  • IC50 Values : Some derivatives showed potent COX-II inhibition with IC50 values ranging from 1.33 μM to 24.60 μM .

Case Study: Anticancer Activity

In a comparative study involving various derivatives of pyrazole and oxadiazole:

CompoundCell LineIC50 (μM)Mechanism
Compound AHCT-11636Apoptosis induction
Compound BHeLa34Caspase activation
Target CompoundMCF-745Cell cycle arrest

The target compound exhibited moderate cytotoxicity against MCF-7 cells, suggesting a potential role in breast cancer treatment .

Apoptosis Induction Mechanisms

The following mechanisms were identified in the studies:

  • Caspase Activation : Increased caspase activity was noted in treated cells.
  • Morphological Changes : Treated cells showed characteristic apoptotic features such as shrinkage and detachment from the culture surface.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of oxadiazoles have demonstrated significant activity against various cancer cell lines. The compound may exhibit similar properties due to its structural components. Research has shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth effectively.

Case Study: Anticancer Efficacy

A study published in ACS Omega detailed the synthesis of N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, which showed percent growth inhibitions (PGIs) of over 85% against several cancer cell lines including SNB-19 and OVCAR-8 . This indicates that compounds with similar oxadiazole structures could also possess significant anticancer properties.

Antimicrobial Properties

Compounds with oxadiazole and pyrazole functionalities have been investigated for their antimicrobial activities. The presence of these heterocycles enhances the interaction with microbial enzymes and cellular structures.

Case Study: Antimicrobial Activity

Research on N'-substituted 2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides indicated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may also exhibit similar antimicrobial effects due to its structural characteristics.

Anti-inflammatory Potential

The compound's ability to modulate inflammatory pathways could be explored further. The incorporation of a methylthio group has been associated with enhanced anti-inflammatory activity in related compounds.

Research Insights

Studies have shown that compounds with similar structures can inhibit lipoxygenase activity, an important enzyme involved in inflammatory processes . This positions the compound as a candidate for further investigation into its anti-inflammatory properties.

Neuroprotective Effects

Given the structural complexity of the compound, it may also have neuroprotective effects. Compounds featuring pyrazole and oxadiazole rings have been noted for their ability to cross the blood-brain barrier and exhibit neuroprotective properties.

Potential Applications

Research into tetrahydroisoquinoline derivatives indicated selective antagonism against certain receptors involved in neuroprotection . The compound's structural components may suggest similar neuroprotective mechanisms worth exploring.

Data Table: Summary of Applications

Application TypeDescriptionRelevant Studies
Anticancer ActivitySignificant growth inhibition in cancer cell linesACS Omega study on oxadiazole derivatives
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteriaStudy on N'-substituted oxadiazoles
Anti-inflammatoryPotential to inhibit lipoxygenase activityResearch indicating anti-inflammatory effects
Neuroprotective EffectsPossible ability to cross blood-brain barrier and protect neuronsInsights from studies on neuroprotective compounds

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Core Structure Key Substituents Pharmacological Implications Reference
Target Compound : 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide Pyrazole + 1,2,4-oxadiazole - 3,4-Dimethoxyphenyl
- Methylthio
- 4-Chlorophenyl acetamide
Enhanced electron density from dimethoxy groups; potential metabolic stability from oxadiazole.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole - Cyano (-CN)
- 4-Chlorophenyl acetamide
Structural simplicity; cyano group may confer insecticidal activity (Fipronil derivatives).
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide Pyrazole + 1,2,4-oxadiazole - 4-Methoxyphenyl
- Methylthio
- 2-Chlorobenzyl acetamide
Reduced electron-donating effects (single methoxy) vs. target compound; altered steric hindrance.
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide Triazole - Pyridinyl
- Trifluoromethyl
- 2-Chloro-5-CF3-phenyl acetamide
Triazole as a bioisostere for oxadiazole; CF3 group enhances lipophilicity and metabolic resistance.
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Pyrazole + thiazole - Thiazole
- Methylphenylpyrazole
Thiazole may improve solubility; pyrazole-thiazole hybrids often exhibit antimalarial activity.

Key Observations:

Heterocyclic Core Variations: The 1,2,4-oxadiazole in the target compound (vs. 1,3,4-oxadiazole in or triazole in ) influences electronic properties and metabolic stability. Oxadiazoles are known to mimic ester/amide bonds while resisting enzymatic degradation .

The 4-chlorophenyl acetamide terminus is a common motif in bioactive molecules, contributing to hydrophobic interactions in receptor binding .

Synthetic Pathways :

  • The target compound likely involves cyclization reactions (e.g., amidoxime + carboxylic acid derivative for oxadiazole formation) and amide coupling (e.g., 2-chloroacetamide with pyrazole amines), similar to methods in and .

Q & A

Q. What spectroscopic techniques are essential for characterizing the structural features of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^13C NMR, is critical for confirming the presence of functional groups such as the pyrazole ring, oxadiazole moiety, and methylthio substituent. For example, 1^1H NMR can resolve tautomeric equilibria (e.g., amine vs. imine forms) through signals at δ 10.10–13.30 ppm . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) . X-ray crystallography may be employed to resolve ambiguous stereochemistry in crystalline forms .

Q. What are the primary synthetic routes for this compound, and what reagents are typically involved?

Synthesis often involves multi-step heterocyclic condensation. Key steps include:

  • Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl3_3) .
  • Substitution reactions to introduce the methylthio group using methylthiolating agents (e.g., CH3_3SH/K2_2CO3_3) .
  • Acetamide coupling via chloroacetyl chloride and triethylamine in dioxane, followed by purification via recrystallization .

Q. What biological targets are hypothesized based on structural analogs?

Structural analogs with oxadiazole and pyrazole motifs (e.g., thieno[2,3-d]pyrimidine derivatives) show activity against kinases, antimicrobial targets, and cancer-related enzymes . Computational docking studies suggest potential interactions with ATP-binding pockets or protease active sites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data arising from tautomeric forms of the compound?

Dynamic equilibria between amine and imine tautomers (e.g., 50:50 ratio observed in δ 10.10–11.20 ppm signals ) require variable-temperature NMR to track proton shifts. Computational methods (e.g., density functional theory) can predict tautomer stability, while X-ray crystallography provides definitive structural confirmation .

Q. What methodological approaches are recommended for optimizing synthetic yield given conflicting literature reports on reaction conditions?

  • Design of Experiments (DoE): Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal parameters .
  • Real-time monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
  • Catalyst screening: Evaluate alternatives to traditional bases (e.g., DBU for cyclization ) to minimize side reactions.

Q. How can computational chemistry guide the design of bioactivity assays for this compound?

  • Molecular docking: Predict binding affinities to targets like EGFR or COX-2 using software (e.g., AutoDock Vina) .
  • ADMET profiling: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
  • QSAR modeling: Correlate structural features (e.g., logP, H-bond donors) with observed bioactivity in analogs .

Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo studies?

  • Metabolic stability assays: Use liver microsomes to identify rapid degradation pathways .
  • Formulation optimization: Encapsulate the compound in liposomes or PEGylated carriers to enhance solubility and half-life .
  • Dose-response recalibration: Adjust dosing regimens based on pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. How can reaction fundamentals and reactor design improve scalability for preclinical studies?

  • Flow chemistry: Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., oxadiazole cyclization) .
  • Membrane separation: Purify intermediates via nanofiltration to reduce solvent waste .
  • Process analytical technology (PAT): Implement inline sensors for real-time quality control .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Confirmation

TechniqueApplicationExample Data from Evidence
1^1H NMRTautomer ratio, aromatic proton environmentsδ 7.42–7.58 ppm (aromatic)
X-ray diffractionAbsolute configuration determinationResolves pyrazole-oxadiazole orientation
HRMSMolecular ion validation[M+H]+^+ at m/z 527.8

Q. Table 2: Comparison of Bioactivity in Structural Analogs

Analog FeatureObserved ActivityReference
Thieno[2,3-d]pyrimidine coreAnticancer (IC50_{50} < 10 µM)
Triazole-sulfanyl acetamideAntimicrobial (MIC = 2 µg/mL)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。